5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

Physicochemical characterization Agrochemical intermediate design Lipophilicity optimization

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 128564-57-8) is a heterocyclic acyl chloride belonging to the pyrazole-4-carbonyl chloride class. It features a 1-methyl substituent, a 3-trifluoromethyl group, and a distinctive 5-chloro substituent on the pyrazole ring, yielding a molecular formula of C₆H₃Cl₂F₃N₂O and a molecular weight of 247.00 g/mol.

Molecular Formula C6H3Cl2F3N2O
Molecular Weight 247 g/mol
CAS No. 128564-57-8
Cat. No. B154342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
CAS128564-57-8
Molecular FormulaC6H3Cl2F3N2O
Molecular Weight247 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(F)(F)F)C(=O)Cl)Cl
InChIInChI=1S/C6H3Cl2F3N2O/c1-13-4(7)2(5(8)14)3(12-13)6(9,10)11/h1H3
InChIKeyYGIMKPAWLFTFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 128564-57-8): A Dual-Halogenated Pyrazole Acyl Chloride for Agrochemical Intermediate Procurement


5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 128564-57-8) is a heterocyclic acyl chloride belonging to the pyrazole-4-carbonyl chloride class. It features a 1-methyl substituent, a 3-trifluoromethyl group, and a distinctive 5-chloro substituent on the pyrazole ring, yielding a molecular formula of C₆H₃Cl₂F₃N₂O and a molecular weight of 247.00 g/mol [1]. The compound is characterized by a computed XLogP3-AA of 2.6, a topological polar surface area of 34.9 Ų, and zero hydrogen bond donors, indicating significant lipophilicity [1]. It is primarily utilized as a reactive synthetic intermediate in the preparation of pyrazole-4-carboxamide derivatives, a structural motif central to succinate dehydrogenase inhibitor (SDHI) fungicides and other agrochemical active ingredients . The compound is listed on the EPA DSSTox database (DTXSID50383234) and is intended for research and development use only, as it is not listed on the TSCA inventory .

Why 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride Cannot Be Substituted by Generic Pyrazole-4-carbonyl Chlorides in SDHI Agrochemical Synthesis


Generic substitution within the pyrazole-4-carbonyl chloride class is not viable for scientific procurement due to the unique dual-halogenation pattern (5-Cl and 3-CF₃) of this specific compound. The 5-chloro substituent is not a passive structural feature; it serves as a critical synthetic handle that enables regioselective late-stage functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, pathways unavailable to the 5-unsubstituted analog (CAS 126674-98-4) [1]. Simultaneously, the 3-trifluoromethyl group imparts enhanced lipophilicity (XLogP3-AA = 2.6) and metabolic stability to downstream derivatives, a property leveraged in SDHI fungicide design [1]. Furthermore, the acyl chloride functionality offers superior reactivity in amide bond formation compared to the corresponding carboxylic acid (CAS 128455-63-0), enabling higher coupling efficiency under mild conditions . These structural features collectively define the compound's role as a specific intermediate that cannot be replaced by mono-halogenated or non-halogenated analogs without altering synthetic routes, reaction yields, and the physicochemical properties of final active ingredients.

Quantitative Differential Evidence for 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 128564-57-8) Relative to Closest Analogs


Molecular Weight and Lipophilicity Differential vs. the Des-Chloro Analog (CAS 126674-98-4)

The target compound possesses a molecular weight of 247.00 g/mol and a computed XLogP3-AA of 2.6, attributable to the presence of both the 5-chloro and 3-trifluoromethyl substituents [1]. In contrast, the des-chloro analog, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 126674-98-4), has a molecular weight of 212.56 g/mol and is expected to have a lower computed logP due to the absence of the chlorine atom . This molecular weight difference of 34.44 g/mol corresponds to the mass of one chlorine atom, and the increased lipophilicity conferred by the 5-chloro substituent can influence the pharmacokinetic and physicochemical properties of downstream derivatives, a parameter relevant for agrochemical lead optimization.

Physicochemical characterization Agrochemical intermediate design Lipophilicity optimization

Synthetic Accessibility: Documented Yield of Acyl Chloride Formation via Thionyl Chloride Route

The synthesis of the target compound from its carboxylic acid precursor via thionyl chloride reflux has been documented with an isolated yield of 87.5% . This yield represents a practical benchmark for procurement evaluation. While the non-chlorinated analog (CAS 126674-98-4) can be prepared via a similar SOCl₂ route from 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, as reported in a 2022 study on oxime ester derivatives [1], no specific yield for that transformation was disclosed in that publication, limiting direct comparison.

Process chemistry Acyl chloride synthesis Intermediate procurement

Reactivity Differentiation: Acyl Chloride vs. Carboxylic Acid for Amide Bond Formation in SDHI Fungicide Synthesis

The target compound, as an acyl chloride, is intrinsically more reactive toward nucleophilic amines than its corresponding carboxylic acid (CAS 128455-63-0), enabling direct amide bond formation without the need for coupling reagents . This is a class-level property of acyl chlorides, but it becomes a specific procurement differentiator when selecting between the two available forms of the 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole scaffold. The carboxylic acid requires activation (e.g., via EDCI/HOBt, CDI, or conversion to the acyl chloride in situ), adding synthetic steps, cost, and waste. Patent literature on pyrazole-4-carboxamide SDHI fungicides, such as penthiopyrad, explicitly utilizes acyl chloride intermediates for efficient amide bond construction [1].

Synthetic methodology Acylation efficiency SDHI carboxamide synthesis

Topological Polar Surface Area and Hydrogen Bond Profile Comparison with Broader Pyrazole-4-carbonyl Chloride Family

The target compound exhibits a topological polar surface area (TPSA) of 34.9 Ų and zero hydrogen bond donors (HBD = 0), with five hydrogen bond acceptors (HBA = 5) [1]. These values place it within a physicochemical space distinct from more polar analogs. For context, a structurally related compound, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 175137-19-6), has a reported TPSA of 34.89 Ų and an experimental logP of 3.65 [2]. While TPSA is nearly identical between these two compounds, the target compound's lower logP (2.6 vs. 3.65) arises from the replacement of the N-phenyl group with an N-methyl group, providing a fine-tuning knob for lipophilicity without altering hydrogen bonding capacity.

Molecular descriptor analysis Drug/agrochemical design Physicochemical profiling

Patent Footprint and Industrial Relevance: Differential Occurrence in Agrochemical Intellectual Property

The target compound is co-listed in patent literature associated with pyrazole carboxamide fungicidal compositions, including WO2007014290A2 (Fungicidal carboxamides) [1] and EP2640707A1 (5-Halogenopyrazolecarboxamides) [2]. These patents specifically claim 5-halogenopyrazole scaffolds, highlighting the industrial relevance of the 5-chloro substituent as a key structural feature in fungicide design. Unlike the non-halogenated analog, which is used broadly in diverse pyrazole derivatives, the 5-chloro variant is explicitly tied to SDHI fungicide intellectual property, indicating a narrower but higher-value application space.

Patent landscape Agrochemical intermediates SDHI fungicide synthesis

Optimal Procurement and Application Scenarios for 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 128564-57-8)


Synthesis of 5-Chloro-Pyrazole-4-Carboxamide SDHI Fungicide Candidates

This compound is the preferred intermediate for constructing 5-chloro-substituted pyrazole-4-carboxamide derivatives targeting succinate dehydrogenase (SDH) in phytopathogenic fungi. The 5-chloro substituent is a critical pharmacophoric element in SDHI fungicide design, as evidenced by its specific inclusion in 5-halogenopyrazolecarboxamide patents (EP2640707A1) [1]. The acyl chloride functionality enables direct coupling with aromatic or heterocyclic amines to generate the carboxamide linkage without coupling reagents, a synthetic efficiency demonstrated by the documented 87.5% yield of the acyl chloride formation step . Researchers developing new SDHI candidates with improved resistance profiles should prioritize this intermediate over the des-chloro analog or the carboxylic acid form.

Agrochemical Lead Optimization Requiring Fine-Tuned Lipophilicity Without Altering Hydrogen Bond Capacity

When a discovery program requires a pyrazole-4-carbonyl intermediate that maintains TPSA ≈ 34.9 Ų (0 HBD, 5 HBA) but with a lower logP than N-aryl analogs, this compound offers an XLogP3-AA of 2.6, approximately 1.05 log units lower than that of the 1-(4-chlorophenyl) analog (logP = 3.65) [1]. This differential enables medicinal and agrochemical chemists to reduce the overall lipophilicity of final compounds while preserving the hydrogen bonding framework, a strategy that can improve solubility, reduce non-specific binding, and optimize environmental fate profiles.

Late-Stage Diversification via Nucleophilic Aromatic Substitution at the 5-Chloro Position

The 5-chloro substituent serves as a synthetic handle for further functionalization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions [1]. This enables the generation of diverse analog libraries from a single advanced intermediate, a capability not available with the 5-unsubstituted analog (CAS 126674-98-4). Procurement of this compound thus supports parallel synthesis and structure-activity relationship (SAR) exploration in agrochemical and pharmaceutical discovery programs.

Scale-Up Process Development for Agrochemical Intermediate Manufacturing

For process chemists evaluating scalable routes to pyrazole-4-carboxamide active ingredients, the documented synthesis of this compound from the corresponding carboxylic acid using thionyl chloride reflux with an 87.5% yield provides a validated starting point for process optimization [1]. The compound's regulatory status (not TSCA-listed; for R&D use only) should be considered when planning scale-up activities, particularly for organizations operating under TSCA jurisdiction.

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